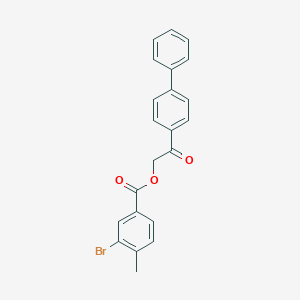![molecular formula C20H20ClNO5 B341327 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341327.png)
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a methoxyphenyl group, a chloro-methylphenyl group, and an oxobutanoate moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common method includes the reaction of 4-methoxyphenyl isocyanate with 3-chloro-4-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as anhydrous aluminum chloride, which facilitates the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.
Substitution: The presence of chloro and methoxy groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl isocyanate: Shares the methoxyphenyl group and is used in similar synthetic applications.
3-Chloro-4-methylphenyl isocyanate: Contains the chloro-methylphenyl group and is used in the synthesis of various urea derivatives.
Uniqueness
What sets 2-(4-METHOXYPHENYL)-2-OXOETHYL 3-[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]PROPANOATE apart is its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its unique structure provides versatility in both synthetic and biological contexts .
Properties
Molecular Formula |
C20H20ClNO5 |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 4-(3-chloro-4-methylanilino)-4-oxobutanoate |
InChI |
InChI=1S/C20H20ClNO5/c1-13-3-6-15(11-17(13)21)22-19(24)9-10-20(25)27-12-18(23)14-4-7-16(26-2)8-5-14/h3-8,11H,9-10,12H2,1-2H3,(H,22,24) |
InChI Key |
WOVLXUQARGJSDV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Bromophenyl)-2-oxoethyl 4-oxo-4-[3-(trifluoromethyl)anilino]butanoate](/img/structure/B341245.png)


![2-(4-CHLOROPHENYL)-2-OXOETHYL 3-[(3-HYDROXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B341248.png)
![2-(2,5-Dimethylphenyl)-2-oxoethyl 4-[(4-hydroxyphenyl)amino]-4-oxobutanoate](/img/structure/B341249.png)


![2-Methylpropyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341255.png)




![[2-(4-methoxyphenyl)-2-oxoethyl] 3-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanoate](/img/structure/B341267.png)
